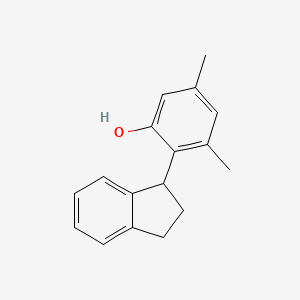
2-(2,3-Dihydro-1H-inden-1-yl)-3,5-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1H-inden-1-yl)-3,5-dimethylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 2,3-dihydro-1H-inden-1-yl group and two methyl groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)-3,5-dimethylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3,5-dimethylphenol with 2,3-dihydro-1H-indene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydro-1H-inden-1-yl)-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydro-1H-inden-1-yl)-3,5-dimethylphenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2-(2,3-Dihydro-1H-inden-1-yl)-3,5-dimethylphenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares the indene structure but lacks the phenolic hydroxyl group.
3,5-Dimethylphenol: Contains the same benzene ring substitution pattern but lacks the indene group.
2-(2,3-Dihydro-1H-inden-1-yl)-N,N-dimethylethanamine: Features a similar indene group but with different functional groups attached.
Uniqueness
2-(2,3-Dihydro-1H-inden-1-yl)-3,5-dimethylphenol is unique due to its combination of the indene and phenolic structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
89962-79-8 |
|---|---|
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1H-inden-1-yl)-3,5-dimethylphenol |
InChI |
InChI=1S/C17H18O/c1-11-9-12(2)17(16(18)10-11)15-8-7-13-5-3-4-6-14(13)15/h3-6,9-10,15,18H,7-8H2,1-2H3 |
InChI-Schlüssel |
HHUSLAIOKJTHSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)O)C2CCC3=CC=CC=C23)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


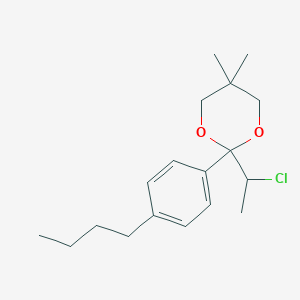
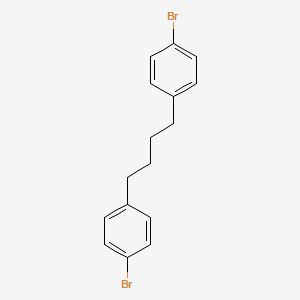
![3-[2-(Naphthalen-1-yl)ethenyl]thiophene](/img/structure/B14383228.png)
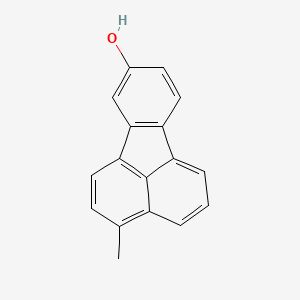
![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)
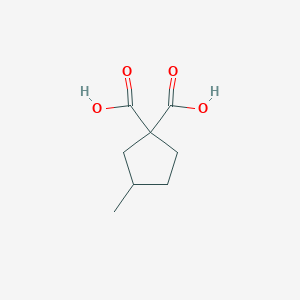
![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
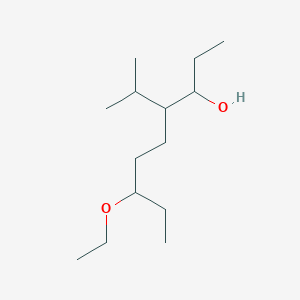
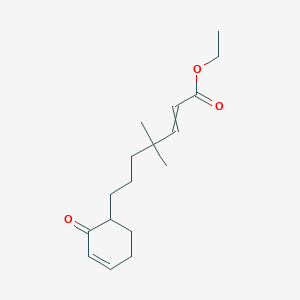

![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
